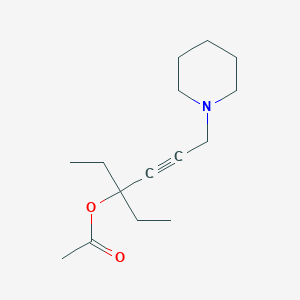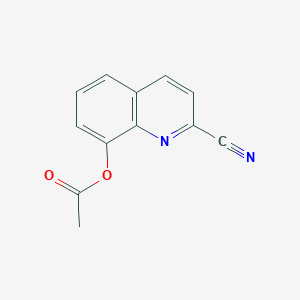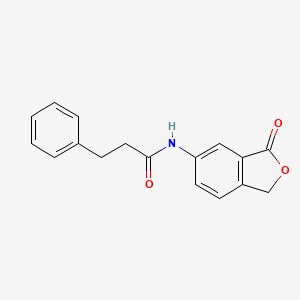
(4-bromophenyl) 3-methylbut-2-enoate
Descripción general
Descripción
(4-bromophenyl) 3-methylbut-2-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-methylbut-2-enoate moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl) 3-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 3-methylbut-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of Suzuki–Miyaura coupling, where 4-bromophenylboronic acid is coupled with 3-methylbut-2-en-1-yl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(4-bromophenyl) 3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The double bond in the 3-methylbut-2-enoate moiety can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate)
Oxidation: m-CPBA, osmium tetroxide, hydrogen peroxide
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Major Products Formed
Substitution: Amino or thio-substituted derivatives
Oxidation: Epoxides, diols
Reduction: Alcohols
Aplicaciones Científicas De Investigación
(4-bromophenyl) 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl) 3-methylbut-2-enoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release 4-bromophenylacetic acid and 3-methylbut-2-en-1-ol. These metabolites can further participate in metabolic pathways, leading to the formation of bioactive compounds.
The compound’s α,β-unsaturated ester moiety allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
(4-bromophenyl) 3-methylbut-2-enoate can be compared with other similar compounds such as:
Methyl 3-bromomethylbut-3-enoate: Similar in structure but with a bromomethyl group instead of a bromophenyl group.
Ethyl 3,3-diethoxypropionate: Used as a precursor in the synthesis of this compound.
(E)-4-(4-Bromophenyl)but-3-en-2-one: Similar in structure but with a ketone group instead of an ester group.
The uniqueness of this compound lies in its combination of a bromophenyl group and an α,β-unsaturated ester moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(4-bromophenyl) 3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXILXISZRPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5618700.png)




![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
![[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)
![1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5618753.png)
![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5618784.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)
![1-[4-(4-Phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5618804.png)
![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)
